molecular formula C12H12N2O2 B8704599 N-methoxy-N-methylquinoline-8-carboxamide

N-methoxy-N-methylquinoline-8-carboxamide

Katalognummer: B8704599
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: JMGIGVINAAPTAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methoxy-N-methylquinoline-8-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including N-methoxy-N-methylquinoline-8-carboxamide, typically involves classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often require specific catalysts, solvents, and reaction conditions to achieve the desired product. For instance, the Skraup synthesis involves the use of aniline, glycerol, and sulfuric acid, while the Friedlander synthesis uses 2-aminobenzophenone and an aldehyde .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous waste.

Analyse Chemischer Reaktionen

Types of Reactions: N-methoxy-N-methylquinoline-8-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to achieve desired properties or to synthesize new derivatives.

Common Reagents and Conditions: Common reagents used in the reactions of quinoline derivatives include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce various hydrogenated quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

N-methoxy-N-methylquinoline-8-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . The compound is also used in the development of new pharmaceuticals and as a tool for studying biological processes.

Wirkmechanismus

The mechanism of action of N-methoxy-N-methylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with DNA replication and repair processes . These interactions can lead to the compound’s antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

N-methoxy-N-methylquinoline-8-carboxamide can be compared to other quinoline derivatives such as quinoline-8-carboxylic acid and quinoline-8-sulfonic acid . While these compounds share a common quinoline backbone, their unique functional groups confer different chemical and biological properties. For instance, quinoline-8-carboxylic acid is known for its antibacterial activity, while quinoline-8-sulfonic acid has applications in dye synthesis . This compound stands out due to its methoxy-methyl-amide group, which may enhance its solubility and bioavailability.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties and wide range of applications make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued research on this compound and its derivatives will likely yield new insights and applications, further highlighting its importance in scientific research.

Eigenschaften

Molekularformel

C12H12N2O2

Molekulargewicht

216.24 g/mol

IUPAC-Name

N-methoxy-N-methylquinoline-8-carboxamide

InChI

InChI=1S/C12H12N2O2/c1-14(16-2)12(15)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,1-2H3

InChI-Schlüssel

JMGIGVINAAPTAK-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)C1=CC=CC2=C1N=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.